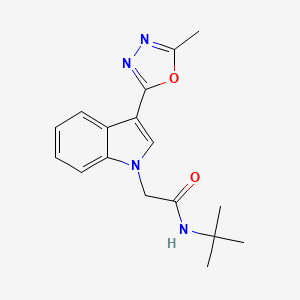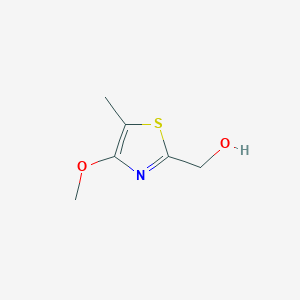
(4-Methoxy-5-methyl-1,3-thiazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Agents
(4-Methoxy-5-methyl-1,3-thiazol-2-yl)methanol: has shown potential as an antimicrobial agent. Thiazole derivatives are known for their ability to inhibit the growth of bacteria and fungi. This compound can be modified to enhance its antimicrobial properties, making it a candidate for developing new antibiotics and antifungal medications .
Anticancer Research
Thiazole compounds are extensively studied for their anticancer properties. (4-Methoxy-5-methyl-1,3-thiazol-2-yl)methanol can be used as a scaffold for synthesizing new molecules with potential anticancer activity. These derivatives can target various cancer cell lines, offering a pathway for developing novel chemotherapeutic agents .
Antioxidant Applications
The antioxidant properties of thiazole derivatives make them valuable in combating oxidative stress-related diseases(4-Methoxy-5-methyl-1,3-thiazol-2-yl)methanol can be explored for its ability to neutralize free radicals, thereby protecting cells from damage and contributing to the development of antioxidant therapies .
Anti-inflammatory Agents
Inflammation is a common pathway in many chronic diseases. Thiazole derivatives, including (4-Methoxy-5-methyl-1,3-thiazol-2-yl)methanol , have been investigated for their anti-inflammatory effects. These compounds can inhibit inflammatory mediators, making them potential candidates for treating conditions like arthritis and other inflammatory disorders .
Neuroprotective Agents
Neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease are areas of active research. Thiazole derivatives have shown promise in protecting neurons from damage(4-Methoxy-5-methyl-1,3-thiazol-2-yl)methanol could be developed into neuroprotective agents that help in managing or slowing the progression of these diseases .
Propiedades
IUPAC Name |
(4-methoxy-5-methyl-1,3-thiazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-4-6(9-2)7-5(3-8)10-4/h8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMZBPPLRJKNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-5-methyl-1,3-thiazol-2-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

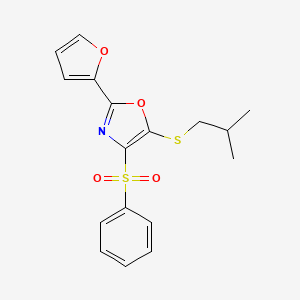
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2659900.png)
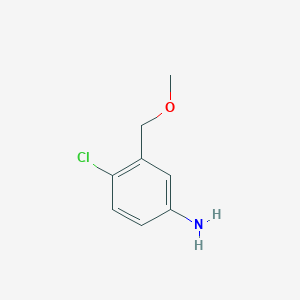
![2-[4-(1,3-Dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-yl)phen oxy]acetamide](/img/structure/B2659903.png)
![3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid;hydrochloride](/img/structure/B2659904.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-bromobenzamide](/img/structure/B2659905.png)
![4-(4-fluorophenyl)-N-(4-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2659907.png)
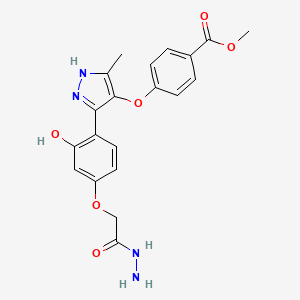
![1-(4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone](/img/structure/B2659909.png)
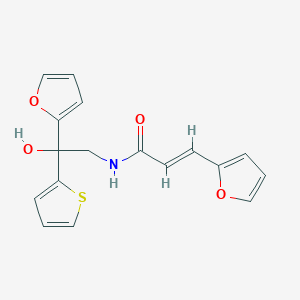
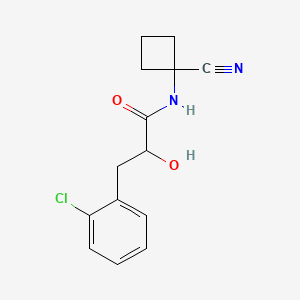
![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B2659913.png)
![4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2659914.png)
